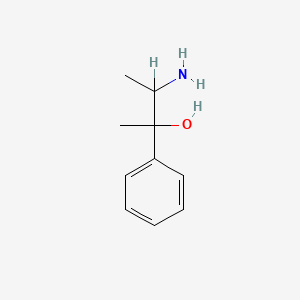

3-Amino-2-phenylbutan-2-ol

Description

Significance of Chiral β-Amino Alcohols in Modern Organic Synthesis

The true significance of β-amino alcohols in modern synthesis is most apparent when considering their chiral forms. Chiral β-amino alcohols, which are non-superimposable mirror images of each other (enantiomers), are fundamental in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. acs.org These structures are found in numerous natural products and biologically active molecules, such as bestatin (B1682670) and sphingolipids. acs.org

Chiral β-amino alcohols serve as highly versatile building blocks, or synthons, for the construction of more complex, enantiomerically pure compounds. acs.orgscielo.br They are foundational components in the synthesis of pharmaceuticals, natural products, and other biologically significant molecules. acs.org For instance, they are key precursors for creating unnatural amino acids and various heterocyclic compounds like oxazolidinones and aziridines. rroij.comacs.org The ability to derive these alcohols from readily available sources like amino acids, which can be reduced to their corresponding amino alcohols, further enhances their utility. rroij.comopenaccessjournals.com Their structural framework is considered an attractive scaffold for drug discovery programs, particularly in the development of anticancer agents. ull.es

Perhaps the most critical role of chiral β-amino alcohols is in asymmetric catalysis, where they function as chiral auxiliaries, ligands, or catalysts. diva-portal.orgingentaconnect.com By temporarily incorporating a chiral β-amino alcohol into a reactant molecule (as a chiral auxiliary) or coordinating it to a metal catalyst (as a chiral ligand), chemists can effectively control the stereochemical outcome of a reaction. ingentaconnect.comresearchgate.net

These compounds are derivatized to enhance their chelating ability or steric influence, which helps in creating a defined chiral environment around a reaction center. rroij.comopenaccessjournals.comresearchgate.net This strategy is employed in a variety of important chemical transformations, including:

Asymmetric addition of dialkylzinc reagents to aldehydes , where chiral β-amino alcohols developed by K. Soai and coworkers afford secondary alcohols with high optical purity. tcichemicals.com

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines, a process where ligands like (1S,2R)-1-amino-2-indanol have proven highly efficient. diva-portal.orgmdpi.com

Enantioselective ketone alkynylation , a key step in the synthesis of the HIV reverse transcriptase inhibitor, Efavirenz. tcichemicals.com

Overview of Methodological Challenges in Stereoselective β-Amino Alcohol Synthesis

Despite their importance, the stereoselective synthesis of β-amino alcohols—producing a specific stereoisomer in high purity—presents considerable methodological challenges. westlake.edu.cn Achieving precise control over both chemical and stereochemical selectivity is often difficult. westlake.edu.cnacs.org

Key challenges include:

Controlling Stereochemistry: Establishing the correct configuration at the two adjacent chiral centers (the carbon bearing the hydroxyl group and the carbon bearing the amino group) is a formidable task. westlake.edu.cn

Regioselectivity Issues: In methods like the ring-opening of unsymmetrical epoxides with nitrogen nucleophiles, the reaction can occur at two different positions, leading to a mixture of products (regioisomers). diva-portal.orgtandfonline.com Similarly, the Sharpless asymmetric aminohydroxylation of alkenes, while a direct approach, often suffers from moderate yields due to poor regioselectivity. diva-portal.orgdiva-portal.org

Competition from Side Reactions: In cross-coupling reactions, such as between aldehydes and imines, side reactions like the formation of 1,2-diols or 1,2-diamines can compete with the desired β-amino alcohol product. westlake.edu.cn

To overcome these hurdles, research focuses on developing novel catalytic strategies. One recent advancement is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which offers a modular and efficient pathway to high-value chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Other approaches focus on the diastereoselective hydrogenation of β-hydroxy enamines to access 1,2-disubstituted 1,3-amino alcohols, a class that has been particularly challenging to synthesize stereoselectively. nih.gov

Data Tables

Table 1: Properties of 3-Amino-2-phenylbutan-2-ol This table summarizes the known chemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | nih.gov |

| Molecular Weight | 165.236 g/mol | cymitquimica.comfluorochem.co.uk |

| IUPAC Name | 3-amino-2-phenylbutan-2-ol | fluorochem.co.uk |

| Canonical SMILES | CC(N)C(C)(O)C1=CC=CC=C1 | fluorochem.co.uk |

| InChI Key | XWXGOKGZVMEGGA-UHFFFAOYSA-N | fluorochem.co.uk |

| Asymmetric Atoms | 2 | fluorochem.co.uk |

| Purity | 98% | cymitquimica.comfluorochem.co.uk |

Table 2: Examples of Chiral β-Amino Alcohol Derivatives in Asymmetric Synthesis This table highlights common β-amino alcohol derivatives used to induce chirality in chemical reactions.

| Compound Name | Application/Use | Source |

| (+)-N-methylephedrine | Chiral Ligand/Auxiliary | rroij.com |

| (S,S)-pybox-iPr | Chiral Ligand/Auxiliary | rroij.com |

| Evan's Oxazolidinone | Chiral Auxiliary | rroij.comdiva-portal.org |

| (1S,2R)-1-Amino-2-indanol | Ligand for Ru-catalyzed Asymmetric Transfer Hydrogenation | mdpi.com |

| (1R,2S)-DAIB (N,N-Diisobutyl-(1R,2S)-norephedrine) | Catalyst for enantioselective addition of dialkylzincs | tcichemicals.com |

Structure

3D Structure

Properties

CAS No. |

30185-68-3 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S,3R)-3-amino-2-phenylbutan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-8,12H,11H2,1-2H3/t8-,10-/m1/s1 |

InChI Key |

XWXGOKGZVMEGGA-PSASIEDQSA-N |

SMILES |

CC(C(C)(C1=CC=CC=C1)O)N |

Isomeric SMILES |

C[C@H]([C@](C)(C1=CC=CC=C1)O)N |

Canonical SMILES |

CC(C(C)(C1=CC=CC=C1)O)N |

Other CAS No. |

30185-68-3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Phenylbutan 2 Ol and Its Analogs

Chemoenzymatic Approaches to Enantiopure β-Amino Alcohols

The demand for enantiomerically pure β-amino alcohols has driven the development of sophisticated chemoenzymatic routes that leverage the high selectivity of enzymes. These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis.

Multi-Enzyme Cascades from L-Phenylalanine

Multi-enzyme cascades starting from readily available amino acids like L-phenylalanine represent a powerful strategy for the synthesis of chiral amino alcohols. nih.govacs.org These cascades involve a series of enzymatic reactions that proceed sequentially in a single pot, minimizing waste and improving process efficiency.

A common initial step in the enzymatic conversion of L-phenylalanine involves deamination to form phenylpyruvic acid, followed by decarboxylation. For instance, a cascade can be initiated with an L-amino acid deaminase (LAAD) to remove the amine group, followed by an α-keto acid decarboxylase (KAD) to remove the carboxyl group. This sequence can lead to the formation of phenylacetaldehyde, a versatile intermediate for further enzymatic transformations.

While direct synthesis of 3-amino-2-phenylbutan-2-ol from L-phenylalanine via this route is not straightforward due to the carbon chain length, this strategy is highly effective for producing analogs like phenylalaninols. nih.gov The key challenge lies in the subsequent enzymatic steps required to build the specific carbon skeleton of the target molecule.

Table 1: Key Enzymes in Deamination and Decarboxylation Cascades

| Enzyme Class | Specific Enzyme Example | Function |

| L-Amino Acid Deaminase (LAAD) | Converts L-amino acids to α-keto acids | |

| α-Keto Acid Decarboxylase (KAD) | Decarboxylates α-keto acids to aldehydes |

This table illustrates the enzymatic functions in the initial steps of converting L-phenylalanine into key intermediates.

Following the formation of a suitable olefin intermediate, which can be derived from the aldehyde generated in the initial cascade, enantioselective epoxidation and subsequent hydrolysis are crucial steps for introducing chirality. Styrene (B11656), which can be produced from L-phenylalanine through deamination and decarboxylation, can be converted into a chiral epoxide by an enantioselective epoxidase. The resulting epoxide can then be opened by a hydrolase to yield a chiral diol. This diol can then be further functionalized to the desired amino alcohol.

This approach has been successfully used to produce enantiopure 1-phenyl-1,2-diols from L-phenylalanine with high yields and excellent enantiomeric excess. acs.org While not directly yielding 3-amino-2-phenylbutan-2-ol, this methodology provides a powerful tool for creating chiral backbones that could be further elaborated.

A significant advantage of multi-enzyme cascades is the ability to create divergent pathways to access different stereoisomers of the target molecule. By selecting enzymes with different stereoselectivities for the epoxidation and hydrolysis steps, both (R)- and (S)-enantiomers of the intermediate diol can be synthesized. acs.org These chiral diols can then be converted into the corresponding amino alcohols. For example, an alcohol dehydrogenase and a transaminase can be used in a subsequent cascade to convert the diol into an enantiomerically pure amino alcohol. acs.org This flexibility is crucial for the synthesis of specific stereoisomers of complex molecules like 3-amino-2-phenylbutan-2-ol.

Organometallic and Catalytic Transformations

Traditional organometallic chemistry provides robust and well-established methods for the synthesis of complex molecules like 3-amino-2-phenylbutan-2-ol. Grignard reactions, in particular, are a powerful tool for carbon-carbon bond formation.

Grignard Reactions via Schiff Base Intermediates from Phenylacetylcarbinol

A plausible synthetic route to 3-amino-2-phenylbutan-2-ol involves a Grignard reaction with a Schiff base derived from phenylacetylcarbinol (PAC). PAC, also known as 1-hydroxy-1-phenylpropan-2-one, possesses the core carbon skeleton required for the target molecule.

The synthesis would begin with the reaction of phenylacetylcarbinol with a primary amine (e.g., methylamine) to form a Schiff base intermediate. This imine contains a carbon-nitrogen double bond which can be attacked by a Grignard reagent, such as methylmagnesium bromide. The nucleophilic addition of the methyl group from the Grignard reagent to the imine carbon, followed by an aqueous workup, would yield the desired 3-amino-2-phenylbutan-2-ol. The stereochemical outcome of this reaction would depend on the facial selectivity of the Grignard attack on the Schiff base.

Table 2: Proposed Organometallic Synthesis of 3-Amino-2-phenylbutan-2-ol

| Step | Reactants | Reagents | Product |

| 1 | Phenylacetylcarbinol, Primary Amine (R-NH₂) | Acid catalyst | Schiff Base Intermediate |

| 2 | Schiff Base Intermediate | Grignard Reagent (CH₃MgBr) | Intermediate Alkoxide |

| 3 | Intermediate Alkoxide | Aqueous Workup (e.g., H₃O⁺) | 3-Amino-2-phenylbutan-2-ol |

This table outlines a theoretical multi-step synthesis of the target compound using a Grignard reaction.

This approach leverages the reactivity of Grignard reagents with imines, a well-established method for the synthesis of amines. The use of phenylacetylcarbinol as a starting material directly provides the necessary phenyl and hydroxyl functionalities, making this a potentially efficient route to the target compound and its N-substituted analogs.

Photoredox-Induced Radical Relay Reactions

A novel strategy for the synthesis of functionalized β-amino alcohol derivatives has been developed utilizing a photoredox-catalyzed, nitrogen-centered radical-triggered cascade reaction. organic-chemistry.orgnih.govresearchgate.net This method allows for the simultaneous formation of C-N and C-O bonds across a carbon-carbon double bond with high regioselectivity. gaylordchemical.com The reaction is typically carried out under mild conditions, employing a photocatalyst, such as an iridium complex, and visible light irradiation. gaylordchemical.com

The reaction mechanism commences with the photoredox-catalyzed generation of an amidyl N-radical from an O-acyl hydroxylamine (B1172632) precursor. organic-chemistry.org This highly reactive nitrogen-centered radical then undergoes a regioselective addition to an enol derivative, such as a vinyl ether. This step is crucial as it establishes the 1,2-amino alcohol framework by forming a carbon-centered radical adjacent to the oxygen atom. gaylordchemical.com

The synthetic utility of this photoredox-induced radical relay reaction has been demonstrated with a broad range of substrates.

For arylacetylenes , various substituents on the phenyl ring are well-tolerated, providing the corresponding 3-alkenyl-1-amino-2-ol derivatives in moderate to good yields. gaylordchemical.com The reaction is also amenable to larger aromatic systems and heteroaromatic rings. gaylordchemical.com

| Substituent on Phenylacetylene | Position of Substituent | Isolated Yield (%) |

|---|---|---|

| -H | - | 75 |

| -CH₃ | para | 82 |

| -OCH₃ | para | 91 |

| -F | para | 78 |

| -Cl | para | 72 |

| -Br | para | 65 |

| -CF₃ | para | 58 |

| -CH₃ | ortho | 63 |

| -Cl | meta | 70 |

When styrenes are employed as the radical trap, the reaction also proceeds efficiently with a variety of substituents on both the styrene and the enol ether, affording β-alkoxy-γ-aminoketones. organic-chemistry.orggaylordchemical.com However, some limitations have been observed; for instance, aliphatic alkynes and vinyl acetate (B1210297) have been found to be unsuitable substrates for this transformation. organic-chemistry.org

| Substituent on Styrene | Position of Substituent | Isolated Yield (%) |

|---|---|---|

| -H | - | 85 |

| -CH₃ | para | 90 |

| -OCH₃ | para | 88 |

| -F | para | 81 |

| -Cl | para | 76 |

| -Br | para | 70 |

| -CF₃ | para | 65 |

| -NO₂ | para | 41 |

| -CH₃ | ortho | 73 |

The choice of solvent and the design of the photocatalyst are critical for the success of these radical relay reactions. Dimethyl sulfoxide (B87167) (DMSO) has been identified as the preferred solvent, not only facilitating the reaction but, in the case of styrenes, also participating as a reactant in the final oxidation step. gaylordchemical.com

The catalyst is typically an iridium-based photosensitizer, which upon excitation by visible light, initiates the single-electron transfer process to generate the key nitrogen-centered radical. The efficiency of the catalyst is crucial for achieving high yields and minimizing side reactions. Optimal yields have been reported with a catalyst loading of 2 mol %. gaylordchemical.com The use of trifluoroethoxy carbonyl (Tfoc) as a protecting group on the nitrogen of the hydroxylamine precursor has been shown to be beneficial for achieving optimal yields. organic-chemistry.org

Zeolite-Catalyzed Ring Opening Reactions of Cyclic Carbonates

An alternative and environmentally benign approach to β-amino alcohols involves the ring-opening of cyclic carbonates with amines, catalyzed by zeolites. organic-chemistry.org This method offers advantages over traditional routes that use hazardous epoxides, particularly for reactions involving poorly nucleophilic aromatic amines. organic-chemistry.org Large-pore zeolites, such as Na-Y zeolite, have proven to be highly active and reusable catalysts for this transformation, often allowing the reaction to proceed in the absence of a solvent. scirp.orgscirp.org

The reaction of propylene (B89431) carbonate with amines, such as aniline, in the presence of a Na-Y zeolite catalyst, leads to the highly regioselective formation of 1-(phenylamino)propan-2-ol (B3340236). scirp.org The mechanism is proposed to involve a nucleophilic attack of the amine on one of the electrophilic carbons of the propylene carbonate ring. The zeolitic framework is believed to play a crucial role in activating the propylene carbonate and facilitating the attack of the amine on the sterically less hindered carbon atom, leading to the observed high regioselectivity. scirp.org This is followed by the liberation of carbon dioxide. organic-chemistry.org

The choice of catalyst is critical for the efficiency and selectivity of the reaction. A comparison of various zeolites and other catalysts has shown that Na-Y zeolite provides the highest conversion and selectivity for the desired β-amino alcohol. scirp.org

| Catalyst | Aniline Conversion (%) | Selectivity for 1-(phenylamino)propan-2-ol (%) |

|---|---|---|

| Na-Y Zeolite | 85.3 | 95.2 |

| K-Y Zeolite | 70.1 | 94.5 |

| Cs-Y Zeolite | 65.8 | 93.1 |

| Na-MOR Zeolite | 35.2 | 88.7 |

| Na-ZSM-5 | 15.6 | 85.4 |

| Amberlyst A-21 | 5.5 | - |

| No Catalyst | <1 | - |

A significant advantage of this zeolite-catalyzed methodology is the potential for chiral induction in the synthesis of optically active β-amino alcohols. By employing enantiomerically pure 1,2-propylene carbonates, it is possible to synthesize chiral β-amino alcohols with retention of stereochemistry. scirp.orgtandfonline.com For instance, the reaction of optically pure (R)-propylene carbonate with an amine in the presence of Na-Y zeolite is expected to yield the corresponding chiral (R)-β-amino alcohol. This demonstrates that the zeolite-catalyzed ring-opening is a stereospecific process, making it a valuable tool for the asymmetric synthesis of these important compounds. tandfonline.com

Catalytic Activity of Lewis Acid-Base Pairs in Zeolites

Zeolites, microporous aluminosilicate (B74896) minerals, have emerged as effective heterogeneous catalysts for the synthesis of β-amino alcohols, offering advantages in recyclability and environmental compatibility. The catalytic activity of zeolites in these reactions is attributed to the presence of Lewis acid and base pairs within their crystalline framework.

Research has demonstrated the use of large-pore zeolites, such as Na-Y zeolite, in the synthesis of β-amino alcohols from precursors like propylene carbonate and anilines. This transformation can be achieved in a solvent-less system, aligning with green chemistry principles. scirp.org The mechanism involves a nucleophilic attack by the amine on the carbonate, facilitated by the zeolite's acidic and basic sites. The zeolitic framework directs the reaction, leading to a high degree of regioselectivity. scirp.org

The fundamental principle of cooperative acid-base catalysis in zeolites is further exemplified in related C-C bond-forming reactions. For instance, Lewis acidic zeolites like Hf-Beta, Sn-Beta, and Zr-Beta catalyze cross-aldol condensations by promoting soft enolization via α-proton abstraction. nih.gov This is accomplished by an ensemble of framework metal sites (Lewis acids) and associated oxygen atoms (Lewis bases). nih.gov This cooperative action is crucial for activating substrates and facilitating the desired transformation, a principle that extends to the synthesis of amino alcohols.

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings

A significant advancement in the synthesis of chiral β-amino alcohols bearing adjacent stereocenters is the chromium-catalyzed asymmetric cross aza-pinacol coupling. nih.govacs.org This powerful method couples aldehydes with N-sulfonyl imines to deliver the desired products with high diastereoselectivity and enantioselectivity. organic-chemistry.org The reaction exhibits broad substrate compatibility, accommodating a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. organic-chemistry.org

Radical Polar Crossover Strategy for Vicinal Stereocenter Construction

A key feature of this chromium-catalyzed reaction is its unique "radical-polar crossover" mechanism. nih.govorganic-chemistry.org Unlike traditional pinacol-type couplings that often proceed through the formation of ketyl radicals from carbonyl compounds, this strategy is predicated on the generation of an α-amino radical from the imine component. nih.govacs.org

The reaction is initiated by the single-electron reduction of the N-sulfonyl imine by a low-valent chromium catalyst, forming the α-amino radical intermediate. This radical species then adds to the aldehyde. The subsequent step involves a crossover from a radical pathway to a polar one, where the resulting intermediate is reduced and protonated to yield the final β-amino alcohol. This radical-polar crossover approach provides a distinct and highly effective pathway for the construction of two contiguous stereocenters. organic-chemistry.orgnih.gov

Mechanistic Insights into Chiral Chromium Catalyst Multifunctionality

The success of the asymmetric cross aza-pinacol coupling hinges on the multifunctional nature of the chiral chromium catalyst. nih.govacs.org The catalyst, coordinated with a chiral ligand, performs three critical roles during the reaction cycle:

Chemoselective Reduction: The chromium complex selectively reduces the imine in the presence of the aldehyde. This chemoselectivity is crucial for initiating the correct reaction pathway, as aldehydes are also susceptible to reduction. The electron-withdrawing N-sulfonyl group on the imine facilitates this selective reduction. organic-chemistry.orgacs.org

Efficient Radical Interception: Once the α-amino radical is formed, the chromium catalyst rapidly traps it, preventing undesired side reactions such as radical homocoupling or addition to another imine molecule. nih.govacs.org

Stereo- and Chemoselective Addition: The chiral environment provided by the catalyst directs the addition of the captured radical intermediate to the aldehyde with high stereocontrol, establishing the relative and absolute stereochemistry of the vicinal stereocenters. organic-chemistry.orgacs.org

Mechanistic investigations, including radical trapping experiments and cyclic voltammetry, have substantiated the formation of the α-amino radical and confirmed the catalyst's preference for reducing the imine over the aldehyde. organic-chemistry.orgacs.org

Modular Synthetic Approaches from Aldehydes and Imines

The chromium-catalyzed cross aza-pinacol coupling represents a highly modular approach to a diverse library of chiral β-amino alcohols. nih.govacs.org By systematically varying the aldehyde and imine starting materials, a wide array of products with different substitution patterns can be synthesized. This modularity is a significant advantage, allowing for the targeted synthesis of specific analogs of compounds like 3-Amino-2-phenylbutan-2-ol by selecting the appropriate benzaldehyde (B42025) or acetophenone-derived imine and a corresponding aldehyde partner. The method's tolerance for various functional groups, including halides and boronates, further enhances its synthetic utility. organic-chemistry.org

| Aldehyde Substrate | Imine Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 95 | >20:1 | 98 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 92 | >20:1 | 97 | organic-chemistry.org |

| Cyclohexanecarboxaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 85 | 15:1 | 96 | organic-chemistry.org |

| 2-Naphthaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 91 | >20:1 | 99 | organic-chemistry.org |

Iron(II) Phthalocyanine (B1677752) Catalysis for Direct Aminoalcohol Synthesis from Alkenes

An alternative and direct route to amino alcohols involves the use of an inexpensive and simple iron(II) phthalocyanine complex as a catalyst. This methodology facilitates the direct conversion of simple alkenes into unprotected amino alcohols, providing a streamlined synthetic pathway to valuable aryl-substituted amino alcohol scaffolds. nih.gov This approach is notable for its operational simplicity and the use of an earth-abundant metal catalyst. The versatility of this catalyst system is also demonstrated in its application to intramolecular C(sp³)–H bond amination using alkyl azides as the nitrogen source, highlighting its capability to forge C-N bonds. rsc.org

Regioselective Transformation Studies

| Alkene Substrate | Nitrogen Source | Product | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Styrene | PhI=NNs | 2-Amino-1-phenylethanol derivative | 75 | Complete | nih.gov |

| 4-Methylstyrene | PhI=NNs | 2-Amino-1-(p-tolyl)ethanol derivative | 80 | Complete | nih.gov |

| 4-Chlorostyrene | PhI=NNs | 2-Amino-1-(4-chlorophenyl)ethanol derivative | 71 | Complete | nih.gov |

| trans-β-Methylstyrene | PhI=NNs | 1-Amino-1-phenylpropan-2-ol derivative | 65 | Complete | nih.gov |

Asymmetric Transfer Hydrogenation of Alpha-Amino Ketones

Asymmetric transfer hydrogenation (ATH) stands out as a powerful and practical method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This technique is particularly valuable for the synthesis of vicinal amino alcohols from α-amino ketones, offering an efficient alternative to traditional hydrogenation with molecular hydrogen. The process typically involves a metal catalyst, a chiral ligand, and a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture.

Ruthenium(II) complexes are among the most effective and widely studied catalysts for the asymmetric transfer hydrogenation of ketones, including α-amino ketones. acs.orgacs.org These protocols are prized for their high efficiency, selectivity, and compatibility with various functional groups. The catalytic cycle generally involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide.

Chiral ligands, often derived from amino acids or diamines, coordinate to the ruthenium center and create a chiral environment that directs the hydride transfer to one of the prochiral faces of the ketone, leading to high enantioselectivity. researchgate.net For instance, catalysts containing ligands derived from L-valine have been shown to selectively produce alcohols with a specific stereochemistry. nih.gov The choice of ligand, metal precursor, and hydrogen donor significantly influences the reaction's outcome, including yield and enantiomeric excess (ee).

Recent advancements have also highlighted the use of more earth-abundant metals like cobalt for the asymmetric hydrogenation of α-primary amino ketones, achieving high yields and enantioselectivities (up to 99% ee) in very short reaction times. nih.gov This suggests a growing trend towards developing more sustainable catalytic systems. While cobalt catalysis operates via a distinct mechanism, the success in reducing α-amino ketones underscores the importance of the amino group in assisting coordination and activation for stereoselective reduction. nih.gov

| Catalyst System | Substrate Type | Hydrogen Donor | Key Findings | Reference |

| Ru(II) with Amino Acid Derived Ligands | Aromatic Ketones | 2-propanol | High enantioselectivity, ligand structure dictates product configuration. | acs.orgnih.gov |

| Ru(II) Complexes | General Ketones | HCOOH/NEt₃ | Efficient and practical for a wide range of ketones. | acs.org |

| Co-based Catalysts | α-Primary Amino Ketones | H₂ | High yields and excellent enantioselectivities (up to 99% ee) in short reaction times. | nih.gov |

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net The Mannich reaction, which produces a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound, is a cornerstone of this strategy. wikipedia.org When performed asymmetrically, it provides a powerful route to chiral building blocks.

Proline-Mediated Asymmetric Three-Component Mannich Reactions

The amino acid L-proline has emerged as a remarkably effective organocatalyst for direct asymmetric three-component Mannich reactions. illinois.edunih.gov This approach avoids the need to pre-form enolates or imines, as the catalyst facilitates their in-situ generation. sci-hub.cat Proline catalysis is advantageous due to the catalyst's low cost, availability in both enantiomeric forms, and operation under mild conditions. illinois.edu These reactions can provide β-amino carbonyl compounds with excellent enantiomeric and diastereomeric purities. nih.govunivie.ac.at

The generally accepted mechanism involves the reaction of the ketone with proline to form a nucleophilic enamine intermediate. sci-hub.catacs.org Concurrently, the aldehyde and amine react to form an electrophilic imine. The chiral enamine then adds to one of the enantiotopic faces of the imine, leading to the formation of a new carbon-carbon bond with high stereocontrol. wikipedia.orgacs.org Hydrolysis of the resulting intermediate releases the β-amino carbonyl product and regenerates the proline catalyst.

The core of the proline-catalyzed Mannich reaction is the nucleophilic addition of the chiral enamine to the imine. acs.org This step establishes the stereochemistry of the final product. The enamine, formed from the ketone and proline, acts as a chiral enolate equivalent. The stereochemical outcome is determined by the specific transition state geometry, which is influenced by factors like hydrogen bonding and steric interactions. acs.org

While the typical outcome of a Mannich reaction is a β-amino carbonyl compound, which can then be reduced to an amino alcohol, subsequent oxidation is a less common but viable transformation. If the synthetic goal requires a different functionality, the resulting β-amino ketone could potentially be oxidized, though this falls outside the standard sequence for producing amino alcohols. The primary focus in the context of amino alcohol synthesis is the reductive transformation of the carbonyl group.

Following the Mannich reaction, the resulting β-amino ketone can be reduced to the corresponding 1,3-amino alcohol. The diastereoselectivity of this reduction step is crucial for controlling the final product's stereochemistry. The choice of hydride reagent can significantly influence the outcome.

Studies on the reduction of cyclic Mannich ketones have shown that different complex metal hydrides exhibit varying levels of stereoselectivity. researchgate.net For instance, sodium borohydride (B1222165) (NaBH₄) has been found to be a more selective reducing agent than lithium aluminium hydride (LiAlH₄) in many cases, often yielding a single stereoisomer. researchgate.net The stereochemical outcome can be influenced by factors such as chelation control, where the hydride is delivered intramolecularly from a complex formed between the reducing agent and both the hydroxyl and amino groups, or by steric hindrance dictating the direction of hydride attack (Felkin-Anh or Cram models). rushim.ru Reagents like Me₄N(OAc)₃BH are known to produce anti-diols via intramolecular hydride delivery, while chelation-controlled reductions often favor syn-diols. rushim.ru

| Hydride Reagent | Substrate | Typical Selectivity | Mechanistic Feature | Reference |

| Sodium Borohydride (NaBH₄) | Cyclic Mannich Ketones | High stereoselectivity for one isomer | Less reactive, more selective than LiAlH₄ | researchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Cyclic Mannich Ketones | Poor stereoselectivity | Highly reactive | researchgate.net |

| Me₄N(OAc)₃BH | β-Hydroxyketones | anti-Diols | Intramolecular hydride delivery | rushim.ru |

| Catecholborane | β-Hydroxyketones | syn-Diols | Chelation control | rushim.ru |

The high degree of stereoselectivity observed in proline-catalyzed Mannich reactions is explained by well-defined transition state models. Computational studies using density functional theory have been employed to elucidate the origins of this selectivity. researchgate.netnih.govacs.org A key finding is that the reaction proceeds through a chair-like transition state where the proline's carboxyl group acts as a Brønsted acid, activating the imine via hydrogen bonding. acs.org

This bifunctional catalysis model explains why proline is so effective. The enamine attacks the si-face of the imine, a preference that minimizes steric interactions between the pyrrolidine (B122466) ring of the catalyst and the substituents on the imine. acs.org This contrasts with proline-catalyzed aldol (B89426) reactions, which typically proceed via attack on the re-face of the aldehyde. sci-hub.catacs.org The transformation of the initially formed syn-enamine to the more stable anti-enamine through C-N bond rotation requires very little energy, and the subsequent reaction with the imine proceeds through a lower energy barrier for the pathway leading to the major (S)-product, in agreement with experimental results. nih.govacs.org This detailed mechanistic understanding allows for the rational design of catalysts and reaction conditions to achieve desired stereochemical outcomes.

Stereoselective Oxyhomologation Reactions

Stereoselective oxyhomologation reactions represent a class of organic transformations that extend a carbon chain by one carbon atom with the concomitant introduction of a hydroxyl group, while controlling the stereochemistry at the newly formed chiral centers. These reactions are of significant utility in the synthesis of complex molecules, including β-amino alcohols, where precise control over the relative and absolute stereochemistry is crucial. A prominent example of such a methodology is the use of masked acyl cyanide (MAC) reagents.

Three-Component Masked Acyl Cyanide (MAC) Methodology for Diamino Derivatives

A highly effective strategy for the synthesis of diamino alcohol precursors involves a three-component reaction utilizing a masked acyl cyanide (MAC) reagent. This methodology provides an expedient route to protected α-hydroxy-β-amino acid derivatives. The reaction typically involves the coupling of a protected α-amino aldehyde, an alcohol or an amine, and an α-silyloxymalononitrile (the MAC reagent).

A notable application of this is the anti-diastereoselective oxyhomologation of N,N-dibenzyl-L-phenylalaninal. rsc.org This reaction proceeds with high diastereoselectivity, favoring the anti configuration, which can be rationalized by the Felkin-Anh model of stereochemical control. rsc.org The use of a bulky N,N-dibenzyl protecting group on the amino aldehyde is crucial for directing the stereochemical outcome. rsc.org

The masked acyl cyanide reagent, such as 2-((tert-butyldimethylsilyl)oxy)malononitrile (TBS-MAC), serves as a nucleophilic acyl anion equivalent. nih.govmorressier.com The synthesis of such MAC reagents has been optimized for scalability. nih.gov The general process for the three-component reaction involves the initial reaction between the aldehyde, an amine, and the MAC reagent to form an intermediate which, upon workup and subsequent transformations, yields the desired diamino alcohol building block. This approach has been successfully applied to the synthesis of N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol, which are important precursors for various therapeutic agents.

The following table summarizes representative examples of this methodology:

| Aldehyde | Amine | MAC Reagent | Product | Diastereoselectivity | Reference |

| N,N-dibenzyl-L-phenylalaninal | Various primary and secondary amines | TBSOCH(CN)₂ | N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides | High anti | rsc.org |

Carbonyl-Activated Hydride Deprotection/Reduction Protocols

Following the formation of amide intermediates from the MAC methodology, a subsequent reduction step is necessary to furnish the desired diamino alcohol. A particularly effective method for the reduction of these sterically hindered amides is a carbonyl-activated hydride deprotection/reduction protocol. This typically involves the use of a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in the presence of an activating agent. libretexts.org

For the reduction of secondary and tertiary amides, activation of the carbonyl group can be achieved with agents like trimethylsilyl (B98337) chloride (TMSCl). This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydride reagent. This two-component reducing system is often more efficient than a stepwise approach of deprotection followed by reduction. While LiAlH₄ is a powerful and common reagent for amide reduction, other systems have been developed for enhanced selectivity. chemistrysteps.com For instance, the use of titanium tetrachloride (TiCl₄) as an activating agent followed by reduction with LiAlH₄ has been reported as a mild and practical method for the reduction of various amides to their corresponding amines with high yields. researchgate.netx-mol.com

Alternative reducing agents such as dialkylboranes and aminoborohydrides have also been explored for the controlled reduction of tertiary amides to either alcohols, aldehydes, or amines, depending on the specific reagent and reaction conditions. nih.gov However, for the complete reduction of robust amides to amines, a potent system like TMSCl/LiAlH₄ is often preferred.

The general protocol for the carbonyl-activated hydride reduction is as follows:

The amide is dissolved in an appropriate aprotic solvent (e.g., THF) and cooled to 0 °C.

An activating agent, such as trimethylsilyl chloride, is added.

The hydride reducing agent, typically lithium aluminum hydride, is then added portion-wise.

The reaction is stirred until completion and then quenched, followed by an aqueous workup to isolate the diamino alcohol product.

Application of Pyrrolo-Protected Amino Aldehydes in anti 1,2-Amino Alcohol Synthesis

The stereoselective synthesis of anti-1,2-amino alcohols is a significant challenge in organic synthesis. A highly successful approach utilizes N-pyrrolo-protected amino aldehydes as chiral building blocks. The 2,5-dimethylpyrrolo group serves as an effective N-protecting group that offers several advantages, including the absence of conformational isomers, which simplifies NMR analysis. researchgate.net

The synthesis of these pyrrolo-protected aldehydes begins with commercially available amino acid methyl esters. The pyrrole (B145914) protection is achieved through a Paal-Knorr synthesis with 2,5-hexanedione. The resulting ester is then reduced to the corresponding alcohol, which is subsequently oxidized to the aldehyde.

The key step is the nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent) to the pyrrolo-protected amino aldehyde. This addition proceeds with high diastereoselectivity, favoring the formation of the anti-amino alcohol. This methodology has been demonstrated to be applicable to a wide range of nucleophiles and amino aldehyde side chains, consistently providing high yields and excellent diastereomeric ratios (up to 20:1). researchgate.net

The cleavage of the 2,5-dimethylpyrrolo protecting group can be accomplished under various conditions, for instance, using hydroxylamine hydrochloride under microwave irradiation, to afford the free anti-1,2-amino alcohol in high yield. researchgate.net This strategy has been successfully applied to the total synthesis of natural products like (-)-clavaminol A. researchgate.net

The following table presents the scope of the nucleophilic addition to a pyrrolo-protected amino aldehyde:

| R' in R'MgBr | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| Me | 2-(1-hydroxyethyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-one | 85 | >20:1 | researchgate.net |

| Et | 2-(1-hydroxypropyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-one | 82 | >20:1 | researchgate.net |

| Ph | 2-(hydroxy(phenyl)methyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-one | 90 | >20:1 | researchgate.net |

| Vinyl | 2-(1-hydroxyallyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-one | 75 | >20:1 | researchgate.net |

Derivatization Strategies for Modified β-Amino Alcohol Scaffolds

β-Amino alcohols are versatile chiral building blocks that can be derivatized into a variety of scaffolds with applications in medicinal chemistry and asymmetric catalysis. diva-portal.org These derivatization strategies often involve the reaction of both the amino and hydroxyl functionalities to form heterocyclic systems.

One common derivatization is the formation of oxazolidinones . This can be achieved by reacting the β-amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole. These oxazolidinone derivatives are widely used as chiral auxiliaries in asymmetric synthesis. diva-portal.org

Another important class of derivatives is morpholin-2-ones . A novel approach for the synthesis of these compounds involves the reaction of β-amino alcohols with dialkyl dicyanofumarates. researchgate.net This reaction proceeds under mild conditions through an addition-elimination-lactonization pathway, selectively forming the six-membered ring. researchgate.net

Furthermore, β-amino alcohols can be converted into oxazolidinethiones and thiazolidinethiones by reaction with carbon disulfide. documentsdelivered.com These sulfur-containing heterocycles also find application as chiral auxiliaries in asymmetric aldol additions and other transformations.

These derivatization strategies allow for the modification of the physical and chemical properties of the β-amino alcohol scaffold, enabling the exploration of a wider chemical space for various applications.

Stereochemical Aspects and Enantiocontrol in 3 Amino 2 Phenylbutan 2 Ol Synthesis

Enantioselective Synthesis and Enantiomeric Purity Control

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For vicinal amino alcohols like 3-Amino-2-phenylbutan-2-ol, several strategies have been developed. These include asymmetric (transfer) hydrogenation of α-amino ketones, aminohydroxylation, and the ring-opening of epoxides and aziridines. rsc.org Biocatalytic methods, utilizing enzymes such as amine dehydrogenases (AmDHs), offer a green alternative for the synthesis of chiral vicinal amino alcohols from corresponding α-hydroxy ketones with high conversions and excellent enantiomeric excess (>99% ee). acs.org

Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. This method is particularly effective in controlling the addition of nucleophiles to prochiral centers.

Diastereoselective Control in Multi-Step Synthetic Pathways

When a molecule contains multiple stereocenters, as in 3-Amino-2-phenylbutan-2-ol, controlling the relative orientation of these centers is known as diastereoselective control. This is a common challenge in the synthesis of vicinal amino alcohols. rsc.org A prevalent strategy begins with an enantiopure starting material, such as an amino acid, which already contains one of the required stereocenters. rsc.org

For instance, a reaction sequence might start with a protected L-phenylalanine derivative. The existing stereocenter at the α-carbon can influence the stereochemical outcome of a subsequent reaction at a different position, a phenomenon known as substrate control. The addition of a nucleophile to a carbonyl group adjacent to the existing chiral center often follows predictable stereochemical models, such as the Felkin-Anh model, which rationalizes the formation of the preferred diastereomer. nih.gov A recent development involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which efficiently yields β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn This method utilizes a radical polar crossover strategy to precisely control both chemical and stereochemical selectivity. westlake.edu.cn

Chiral Auxiliaries and their Stereodirecting Influence

Chiral auxiliaries are instrumental in asymmetric synthesis. wikipedia.org They function by creating a chiral environment around the reaction center, causing one of the possible transition states to be energetically favored, thus leading to the preferential formation of one stereoisomer. Amino alcohols are a particularly important class of chiral auxiliaries because their hydroxyl and amino groups can form chelates with metal ions, creating a rigid and predictable structure that directs incoming reagents.

A notable class of chiral auxiliaries is derived from β-pinene, a readily available and naturally occurring chiral molecule. organic-chemistry.orgresearchgate.net Researchers have synthesized pseudo-enantiomeric amino alcohols, such as 2-MAP and 3-MAP, from naturally occurring (-)-β-pinene via the intermediate (+)-nopinone. organic-chemistry.orgnih.govfigshare.com These regioisomeric amino alcohols have proven to be highly effective auxiliaries in the asymmetric addition of organometallic reagents, such as dialkylzincs, to aldehydes. nih.gov This allows for the synthesis of chiral secondary alcohols in high yield and with excellent enantiomeric excess (up to 99% ee). organic-chemistry.orgnih.gov

A key finding is that the regioisomeric auxiliaries 2-MAP and 3-MAP exhibit opposite enantiofacial selectivity. organic-chemistry.org When used as a chiral auxiliary in the addition of diethylzinc (B1219324) to benzaldehyde (B42025), 3-MAP yields (S)-phenylpropanol with 99% ee. nih.govfigshare.com In contrast, its regioisomer, 2-MAP, produces the opposite enantiomer, (R)-phenylpropanol, also in 99% ee. nih.govfigshare.com This dual stereoselectivity is remarkable because both auxiliaries are derived from the same enantiomer of nopinone. nih.gov This circumvents the need to use the unnatural and expensive (+)-β-pinene to access the opposite product enantiomer. nih.govfigshare.com The effectiveness of this method extends to a variety of aromatic, aliphatic, and α,β-unsaturated aldehydes, consistently affording secondary alcohols with high enantioselectivity. nih.gov

| Aldehyde | Auxiliary | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| Benzaldehyde | 3-MAP | 1-Phenyl-1-propanol | 85 | 99 | S |

| Benzaldehyde | 2-MAP | 1-Phenyl-1-propanol | 88 | 99 | R |

| 4-Methoxybenzaldehyde | 3-MAP | 1-(4-Methoxyphenyl)-1-propanol | 84 | 98 | S |

| 4-Methoxybenzaldehyde | 2-MAP | 1-(4-Methoxyphenyl)-1-propanol | 82 | 98 | R |

| Cyclohexanecarboxaldehyde | 3-MAP | 1-Cyclohexyl-1-propanol | 75 | 96 | S |

| Cyclohexanecarboxaldehyde | 2-MAP | 1-Cyclohexyl-1-propanol | 78 | 95 | R |

The mechanism behind the high stereoselectivity and the dual enantiofacial control is attributed to the interaction between the organometallic reagent and the chiral auxiliary. organic-chemistry.org It is proposed that the dialkylzinc reagent reacts with the amino alcohol auxiliary to form a zinc alkoxide. This species then coordinates with another molecule of the dialkylzinc, forming a binuclear zinc complex that acts as the active catalyst.

The key to stereoselectivity is the formation of a rigid chelate structure involving the metal center, the nitrogen atom, and the oxygen atom of the auxiliary. nih.gov The substrate (aldehyde) coordinates to one of the zinc atoms in this complex. The bulky, rigid pinane (B1207555) framework of the auxiliary effectively blocks one face of the aldehyde's carbonyl group. nih.govfigshare.com Consequently, the alkyl group from the organozinc reagent is delivered to the less sterically hindered face of the aldehyde, resulting in a highly selective transformation. rsc.org The different spatial arrangement of the amino and alcohol groups in the regioisomers 2-MAP and 3-MAP leads to the formation of pseudo-enantiomeric transition states, which explains the observed reversal in enantiofacial selectivity. organic-chemistry.orgnih.gov

Beta-Pinene Derived Amino Alcohols as Chiral Auxiliaries

Strategies for Control of Vicinal Stereocenters

The synthesis of molecules with vicinal stereocenters, such as 3-Amino-2-phenylbutan-2-ol, requires robust and predictable methods. Beyond the use of chiral auxiliaries, several other strategies are employed to achieve this control.

Asymmetric Aminohydroxylation: This method introduces both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step.

Ring-Opening of Chiral Epoxides and Aziridines: Starting with an enantiopure epoxide or aziridine, a nucleophile can be used to open the ring. This reaction typically proceeds with an inversion of configuration at the carbon being attacked, providing a reliable way to set the relative and absolute stereochemistry of the resulting amino alcohol. rsc.org

Radical C–H Amination: Innovative methods involving radical reactions have been developed for the regio- and enantioselective amination of C-H bonds in alcohols. nih.gov This approach can bypass the need for pre-functionalized substrates or chiral auxiliaries. nih.gov

Reductive Coupling Reactions: Asymmetric reductive couplings, such as the chromium-catalyzed reaction of aldehydes and imines, can form the carbon-carbon bond between the two future stereocenters while simultaneously controlling their stereochemistry. westlake.edu.cn

Aza-Wacker Cyclizations: Diastereoselective palladium-catalyzed cyclizations of tethered nitrogen nucleophiles onto alkenes provide an efficient route to vicinal amino alcohol derivatives from allylic alcohols. nih.gov

Each of these strategies offers a distinct approach to solving the fundamental challenge of controlling the two adjacent stereocenters required for the synthesis of specific stereoisomers of 3-Amino-2-phenylbutan-2-ol.

Advanced Applications and Derivatization in Chemical Synthesis

Development of Chiral Ligands for Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone in the field of asymmetric catalysis, prized for their utility in the synthesis of chiral ligands. The proximity of the stereogenic centers to the coordinating nitrogen and oxygen atoms allows for effective stereochemical control in metal-catalyzed reactions. Structurally, 3-Amino-2-phenylbutan-2-ol is a suitable candidate for such applications; however, specific examples of its direct use in widely-known ligand families are not extensively documented in peer-reviewed literature.

Design and Characterization of Schiff Base Complexes

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. When derived from chiral precursors like amino alcohols, these compounds can act as versatile chiral ligands that form stable complexes with a wide range of transition metals researchgate.netnih.gov. The resulting metal complexes have found extensive applications in catalysis and materials science nih.gov.

The synthesis of a Schiff base ligand from 3-Amino-2-phenylbutan-2-ol would involve the reaction of its primary amino group with a selected carbonyl compound. The hydroxyl group of the amino alcohol could remain free or participate in coordination with a metal center, making the Schiff base a bidentate ligand. The general procedure involves refluxing equimolar amounts of the amino alcohol and the carbonyl compound in a solvent like ethanol (B145695) or methanol (B129727) nih.gov.

Upon formation, these ligands can be complexed with various metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form Schiff base metal complexes nih.gov. Characterization of these complexes typically involves techniques such as FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry to confirm the coordination of the imine nitrogen and other donor atoms to the metal center scirp.org.

Despite the straightforward nature of these reactions, specific research detailing the design, synthesis, and characterization of Schiff base complexes derived from 3-Amino-2-phenylbutan-2-ol is not prominent in the available literature.

Utility as Synthetic Building Blocks for Complex Molecular Architectures

The most significant application of 3-Amino-2-phenylbutan-2-ol and its related structures is as a chiral building block for the synthesis of more complex and biologically active molecules. Its inherent stereochemistry is leveraged to construct key structural motifs found in pharmaceuticals.

Preparation of N1-substituted 1,3-Diamino-4-phenylbutan-2-ol Derivatives

Derivatives of 1,3-Diamino-4-phenylbutan-2-ol (DAPB) are crucial structural cores in a variety of therapeutically important molecules, including several potent inhibitors of HIV protease unica.itnih.gov. Specifically, N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol are highly sought-after building blocks in medicinal chemistry unica.itnih.govnih.govcolab.ws.

A highly efficient and stereoselective two-step protocol has been developed for the synthesis of these vital intermediates starting from N,N-dibenzyl-L-phenylalaninal. This method bypasses the need for an epoxide intermediate, which is a common but often less efficient route nih.gov.

Step 1: Three-Component Oxyhomologation The first step is a fully stereoselective three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction. N,N-dibenzyl-L-phenylalaninal reacts with a silylated masked acyl cyanide (H-MAC-TBS) and a variety of primary or secondary amines. This reaction proceeds with high diastereoselectivity to yield N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides unica.itnih.gov.

Step 2: Deprotection and Reduction The second step involves a one-pot, two-component reduction protocol. The silyl (B83357) protecting group is removed, and the amide is reduced using a combination of trimethylsilyl (B98337) chloride (TMSCl) and lithium aluminium hydride (LiAlH₄). This carbonyl-activated hydride reduction efficiently converts the intermediate amide into the target N³-protected, N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivative unica.itnih.govnih.gov.

The efficiency of this synthetic route has been demonstrated with a range of amines, leading to a panel of valuable building blocks.

Data sourced from research by He, X., et al. (2024) published in ChemistryOpen. unica.itnih.gov

Theoretical and Computational Chemistry Studies of 3 Amino 2 Phenylbutan 2 Ol

Molecular Modeling and Docking Investigations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as 3-Amino-2-phenylbutan-2-ol, and a macromolecular target, typically a protein. These studies are crucial in drug discovery and development.

In Silico Screening and Pharmacophore-Based Design

In silico screening involves computationally searching large libraries of virtual compounds to identify those that are most likely to bind to a drug target. Had such studies been performed for 3-Amino-2-phenylbutan-2-ol, researchers would have used its 3D structure as a query to find other molecules with similar shapes and chemical properties.

Pharmacophore-based design focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. A pharmacophore model for 3-Amino-2-phenylbutan-2-ol would define the spatial arrangement of its amino, hydroxyl, and phenyl groups that are critical for potential biological activity. This model could then be used to design new molecules with improved potency and selectivity.

Analysis of Molecular Interactions

Docking simulations would predict the preferred orientation of 3-Amino-2-phenylbutan-2-ol when bound to a specific protein target. The analysis of the resulting docked pose would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Understanding these interactions at the atomic level is fundamental for explaining the molecule's potential mechanism of action and for guiding further optimization.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can be used to determine the electronic structure and properties of molecules with high accuracy.

Prediction of Topological Polar Surface Area (TPSA) and LogP Values

Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug absorption and transport. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. The LogP value (logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity, which influences its solubility and membrane permeability. Quantum chemical calculations could provide precise predictions for these properties for 3-Amino-2-phenylbutan-2-ol, offering insights into its potential pharmacokinetic profile.

| Property | Predicted Value |

| TPSA | Data not available |

| LogP | Data not available |

Analysis of Hydrogen Bonding Networks

The amino and hydroxyl groups in 3-Amino-2-phenylbutan-2-ol can act as both hydrogen bond donors and acceptors. Quantum chemical calculations could be employed to analyze the strength and geometry of intramolecular hydrogen bonds (within the molecule) and intermolecular hydrogen bonds (with surrounding solvent molecules or a protein target). This analysis would provide a deeper understanding of its conformational preferences and interaction patterns.

Mechanistic Elucidation via Computational Methods (e.g., Reaction Pathways, Transition State Analysis)

Computational methods can be used to investigate the mechanisms of chemical reactions involving 3-Amino-2-phenylbutan-2-ol. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This type of analysis is valuable for understanding how the compound might be metabolized or how it could participate in chemical transformations. Transition state analysis, in particular, helps to identify the energy barriers of a reaction, which determines the reaction rate.

Q & A

Q. What are the established synthetic methods for 3-Amino-2-phenylbutan-2-ol, and how can reaction parameters be optimized for higher yield?

Methodological Answer: The compound can be synthesized via reductive amination of 2-phenylbutan-2-one using ammonia and hydrogenation catalysts (e.g., Pd/C or Raney Ni). Key parameters include temperature (40–80°C), hydrogen pressure (1–5 atm), and molar ratios. Reaction progress should be monitored via TLC or GC-MS. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%) .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of 3-Amino-2-phenylbutan-2-ol?

Methodological Answer: Combine ¹H/¹³C NMR for structural confirmation (e.g., characteristic peaks for amine and hydroxyl groups), HPLC-UV (≥98% purity), and elemental analysis (C, H, N). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 180.2). For trace impurities, GC-MS with a DB-5 column is recommended .

Q. What safety protocols are essential when handling 3-Amino-2-phenylbutan-2-ol in laboratory settings?

Methodological Answer: Use PPE (gloves, goggles, lab coat), ensure adequate ventilation (fume hood), and maintain dry, inert storage conditions (argon atmosphere, -20°C). In case of skin contact, rinse with water for 15 minutes; for spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomeric resolution of 3-Amino-2-phenylbutan-2-ol be achieved, and what techniques assess stereochemical purity?

Methodological Answer: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers. Confirm enantiopurity via polarimetry ([α]D²⁵ measurements) or circular dichroism (CD). Asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINAP ligands) can enhance enantioselectivity (>90% ee) .

Q. How does pH influence the stability of 3-Amino-2-phenylbutan-2-ol in aqueous solutions?

Methodological Answer: Stability studies in buffered solutions (pH 3–10) reveal degradation at extremes (pH < 4 or >9). Use LC-MS/MS to identify hydrolysis products (e.g., phenylbutanone derivatives). For long-term storage, maintain pH 6–8 with phosphate buffers and avoid prolonged exposure to light .

Q. What mechanistic insights can be gained from studying the nucleophilic reactivity of 3-Amino-2-phenylbutan-2-ol in cross-coupling reactions?

Methodological Answer: Investigate Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Monitor reaction kinetics via in situ IR spectroscopy to track aryl halide consumption. Density Functional Theory (DFT) calculations predict regioselectivity by analyzing transition-state energies and frontier molecular orbitals (HOMO/LUMO) .

Q. How do solvent polarity and temperature affect kinetic vs. thermodynamic control in derivatives of 3-Amino-2-phenylbutan-2-ol?

Methodological Answer: In polar aprotic solvents (DMF, DMSO), SN2 pathways dominate at low temperatures (0–25°C), favoring kinetic products. Thermodynamic control is achieved in toluene at elevated temperatures (80–100°C), favoring more stable isomers. Use ¹H NMR to quantify product ratios .

Contradictions and Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.